H-Gly-tyr-pro-gly-gln-val-OH H-Gly-tyr-pro-gly-gln-val-OH PAR4 (1-6) is a peptide agonist of proteinase-activated receptor 4 (PAR4) that corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human PAR4 and residues 48-53 of the full-length sequence. It activates PAR4 and the cleavage site mutant PAR4R47A when used at a concentration of 500 µM. PAR4 (1-6) induces platelet aggregation of isolated washed human platelets when used at a concentration of 1 mM but does not affect clotting time induced by factor VIIa, soluble tissue factor, and collagen in an ex vivo coagulation assay.

Brand Name: Vulcanchem
CAS No.:
VCID: VC0005472
InChI: InChI=1S/C28H41N7O9/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44)/t18-,19-,20-,24-/m0/s1
SMILES: CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN
Molecular Formula: C28H41N7O9
Molecular Weight: 619.7 g/mol

H-Gly-tyr-pro-gly-gln-val-OH

CAS No.:

Cat. No.: VC0005472

Molecular Formula: C28H41N7O9

Molecular Weight: 619.7 g/mol

* For research use only. Not for human or veterinary use.

H-Gly-tyr-pro-gly-gln-val-OH -

Molecular Formula C28H41N7O9
Molecular Weight 619.7 g/mol
IUPAC Name (2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C28H41N7O9/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44)/t18-,19-,20-,24-/m0/s1
Standard InChI Key VTCFYKYDKDAJKZ-XHOYROJHSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN
SMILES CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN

Chemical Structure and Physicochemical Properties

The hexapeptide H-Gly-Tyr-Pro-Gly-Gln-Val-OH has a molecular formula of C28H41N7O9\text{C}_{28}\text{H}_{41}\text{N}_7\text{O}_9 and a molecular weight of approximately 585.65 g/mol . Its linear sequence includes both polar (Tyr, Gln) and nonpolar (Pro, Val) residues, creating a balanced amphipathic profile. The presence of proline introduces a structural kink, potentially influencing secondary structure formation, while tyrosine’s aromatic side chain may facilitate interactions with hydrophobic domains in biological systems .

Key structural features:

  • N-terminal glycine: Enhances conformational flexibility due to its small side chain.

  • Central proline: Restricts rotational freedom, promoting turns or loops in the peptide backbone.

  • C-terminal valine: Contributes to hydrophobic interactions, potentially aiding membrane permeability.

A comparative analysis with related peptides reveals that the inclusion of glutamine introduces hydrogen-bonding capabilities, which could stabilize interactions with target receptors or enzymes .

Synthesis and Production Methods

Solid-Phase Peptide Synthesis (SPPS)

H-Gly-Tyr-Pro-Gly-Gln-Val-OH is typically synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry . The process involves sequential coupling of protected amino acids to a resin-bound growing chain, followed by deprotection and cleavage.

Critical steps:

  • Resin selection: Wang or Rink amide resins are preferred for C-terminal acid or amide formation, respectively.

  • Side-chain protection: Tyr (O-t-Bu), Gln (Trt), and Pro (Fmoc) require protection to prevent undesired reactions.

  • Coupling agents: HBTU or HATU in combination with DIEA are used to activate carboxyl groups for amide bond formation.

Yield optimization:

  • Double couplings for sterically hindered residues (e.g., Val).

  • Microwave-assisted synthesis reduces reaction times and improves purity .

Challenges in Synthesis

  • Aspartimide formation: Gly-Pro sequences are prone to aspartimide side reactions, necessitating optimized coupling conditions.

  • Aggregation: The hydrophobic Val residue at the C-terminus may cause aggregation during chain elongation, requiring backbone protection strategies.

Biological Activities and Mechanisms

Enzymatic Stability

The peptide’s susceptibility to proteolysis is influenced by its sequence:

  • Protease cleavage sites: Likely targets exist between Gly³-Pro⁴ (cleaved by proline-specific endopeptidases) and Gln⁵-Val⁶ (susceptible to carboxypeptidases).

  • Half-life extension strategies: D-amino acid substitution (e.g., D-Val⁶) or PEGylation could enhance stability .

Comparative Analysis with Structural Analogs

PeptideSequenceKey DifferencesBiological Implications
H-Tyr-Gly-Gly-OH Tyr-Gly-GlyLacks Pro-Gly-Gln-Val motifOpioid receptor fragment
Osteocalcin (37–49) Gly-Phe-Gln-Glu-...Longer chain with charged residuesBone mineralization
H-Gly-Tyr-Pro Gly-Tyr-ProShorter sequenceStructural studies

Functional insights:

  • The Pro-Gly segment in H-Gly-Tyr-Pro-Gly-Gln-Val-OH may confer rigidity absent in simpler tripeptides.

  • Compared to osteocalcin fragments, this peptide lacks γ-carboxyglutamic acid residues critical for calcium binding .

ObjectiveMethodologyExpected Outcome
Receptor binding assaysRadioligand displacement studiesIdentify primary targets (e.g., MOR, DOR)
Metabolic stability profilingPlasma incubation + LC-MS analysisQuantify degradation kinetics
Structural modelingMolecular dynamics simulationsPredict bioactive conformations

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